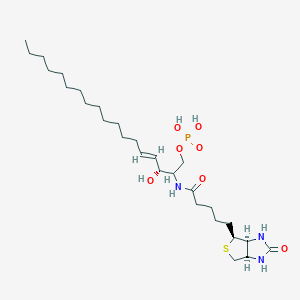

N-Biotinyl D-erythro-Sphingosine-1-phosphate

Description

Properties

IUPAC Name |

[(E,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H52N3O7PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(32)22(20-38-39(35,36)37)29-26(33)19-16-15-18-25-27-23(21-40-25)30-28(34)31-27/h14,17,22-25,27,32H,2-13,15-16,18-21H2,1H3,(H,29,33)(H2,30,31,34)(H2,35,36,37)/b17-14+/t22?,23-,24+,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSZTHGPGQBCL-KNRYMFASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H](C(COP(=O)(O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N3O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747154 | |

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093733-24-4 | |

| Record name | (3R,4E)-3-Hydroxy-2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P) is the sphingosine-1-phosphate receptor (S1P1) . This receptor is a G-protein-coupled receptor that plays a crucial role in regulating cell survival and apoptosis.

Mode of Action

S1P interacts with its target, the S1P1 receptor, to regulate cell survival and apoptosis. It has been shown that the expression of S1P1 can render cells resistant to apoptosis following growth factor withdrawal. This resistance to apoptosis is associated with an attenuated accumulation of the pro-apoptotic BH3-only protein Bim.

Biochemical Pathways

S1P affects several biochemical pathways. One of the key pathways influenced by S1P is the extracellular signal-regulated kinase (ERK) pathway . S1P1-mediated suppression of Bim accumulation is reversed by blockade of ERK activation. Another pathway influenced by S1P is the phosphatidylinositol-3-kinase (PI3K) and protein kinase C (PKC) pathway . S1P1-mediated inhibition of caspase-3 cleavage is reversed by inhibition of PI3K and PKC.

Pharmacokinetics

It is known that s1p is a bioactive lipid that is produced in large quantities by several cell types. It is also known that S1P is soluble in methanol or 100% ethanol.

Result of Action

The interaction of S1P with its targets results in several molecular and cellular effects. For instance, S1P1-mediated suppression of Bim and activation of Mcl-1 can lead to resistance to apoptosis. This means that cells expressing S1P1 can survive even in the absence of growth factors.

Action Environment

The action, efficacy, and stability of S1P can be influenced by various environmental factors. For instance, the presence of growth factors can affect the ability of S1P to suppress apoptosis. .

Biochemical Analysis

Biochemical Properties

N-Biotinyl D-erythro-Sphingosine-1-phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving binding interactions, enzyme inhibition or activation, and changes in gene expression.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

N-Biotinyl D-erythro-Sphingosine-1-phosphate (S1P-biotin) is a biotinylated analog of sphingosine-1-phosphate (S1P), a bioactive lipid that plays a crucial role in various biological processes, including cell survival, proliferation, and migration. This article explores the biological activity of S1P-biotin, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of Sphingosine-1-phosphate

S1P is produced by the phosphorylation of sphingosine through the action of sphingosine kinases (SPHK1 and SPHK2). It exerts its effects primarily through five G-protein-coupled receptors (S1PR1–5), which are involved in diverse cellular functions:

- Cell Survival : S1P promotes cell survival by activating anti-apoptotic pathways and inhibiting pro-apoptotic factors.

- Cell Migration and Proliferation : It enhances cell motility and proliferation, particularly in endothelial cells and cancer cells.

- Vascular Development : S1P is critical for angiogenesis and vascular stability.

Receptor Activation

The interaction between S1P and its receptors triggers several intracellular signaling pathways:

- ERK Pathway : Activation of S1PRs leads to the phosphorylation of extracellular signal-regulated kinases (ERK), which promotes cell survival by enhancing the expression of anti-apoptotic proteins such as Mcl-1 and reducing levels of pro-apoptotic proteins like Bim .

- PI3K/Akt Pathway : S1P signaling also activates the phosphoinositide 3-kinase (PI3K)/Akt pathway, further promoting cell survival and proliferation .

Non-receptor Mediated Effects

In addition to receptor-mediated signaling, S1P can also function as an intracellular mediator. It influences calcium homeostasis and cytoskeletal remodeling, which are essential for various cellular responses, including migration and adhesion .

Cell Survival

Research indicates that S1P enhances cell survival in various contexts. For instance, studies have shown that S1P receptor activation correlates with increased survival rates in cancer cells, particularly in breast cancer tissues where S1PR expression is linked to enhanced ERK pathway activation .

Metabolic Regulation

S1P has been shown to modulate glucose uptake in red blood cells (RBCs). In hyperglycemic conditions, S1P protects RBCs against lipid peroxidation by activating metabolic pathways such as the pentose phosphate pathway . This regulation is crucial for maintaining cellular homeostasis under stress conditions.

Angiogenesis

S1P plays a pivotal role in angiogenesis. It promotes endothelial cell migration and tube formation through the activation of signaling pathways that enhance vascular endothelial growth factor receptor (VEGFR) signaling . This effect is particularly significant in tumor microenvironments where angiogenesis supports tumor growth.

Cancer Research

A notable study demonstrated that S1P receptor 1 (S1PR1) enhances tumor growth by amplifying VEGFR-mediated angiogenic signaling. Inhibition of this pathway resulted in reduced tumor progression in animal models . This finding highlights the potential for targeting S1PRs in cancer therapy.

Neurological Disorders

In models of Niemann-Pick type C disease, alterations in S1P metabolism were observed. Treatment with S1P analogs showed promise in modulating disease progression by restoring normal sphingolipid levels in the brain .

Tables Summarizing Key Findings

Scientific Research Applications

Molecular Biology and Biochemistry

Biotinylation for Protein Studies

N-Biotinyl D-erythro-Sphingosine-1-phosphate is primarily utilized in molecular biology for the biotinylation of proteins. The biotin moiety allows for easy purification and detection of sphingosine-1-phosphate binding proteins through avidin or streptavidin-based methods. This application is crucial for studying protein interactions and signaling pathways involving sphingosine-1-phosphate, which is known to influence various cellular functions such as proliferation, migration, and survival .

Cell Signaling Pathways

Sphingosine-1-phosphate is involved in several signaling pathways, particularly those mediated by its receptors (S1P receptors). The application of this compound can help elucidate the mechanisms by which sphingosine-1-phosphate influences cellular responses. For instance, studies have shown that sphingosine-1-phosphate promotes endothelial cell barrier function and regulates immune cell trafficking, which are critical processes in inflammation and cancer .

Cancer Research

Role in Tumor Progression

Research indicates that sphingosine-1-phosphate acts as a pro-tumorigenic factor, promoting tumor growth and metastasis. The use of this compound in cancer studies allows researchers to investigate the specific interactions between sphingosine-1-phosphate and cancer-associated proteins, providing insights into how this lipid mediator contributes to tumor biology. For example, it has been shown that sphingosine-1-phosphate can enhance the expression of genes involved in angiogenesis and cell migration .

Therapeutic Targeting

Given its role in cancer progression, sphingosine-1-phosphate receptors have emerged as potential therapeutic targets. The application of this compound in drug development could facilitate the identification of new compounds that modulate sphingosine-1-phosphate signaling pathways, thereby offering novel strategies for cancer treatment .

Immunology

Regulation of Immune Responses

this compound has applications in immunological research due to its involvement in immune cell migration and activation. Sphingosine-1-phosphate is known to regulate the trafficking of lymphocytes and other immune cells, making it a key player in both adaptive and innate immunity. Studies utilizing this compound can help clarify its role in diseases characterized by immune dysregulation, such as autoimmune disorders .

Inflammation Studies

The compound can also be used to study the effects of sphingosine-1-phosphate on inflammatory responses. By examining how this compound interacts with immune cells during inflammation, researchers can gain insights into potential therapeutic interventions for inflammatory diseases .

Neurobiology

Neuroprotective Effects

Sphingosine-1-phosphate has been shown to have neuroprotective properties, particularly in models of neurodegenerative diseases. The application of this compound can aid in understanding the mechanisms underlying these protective effects and potentially lead to new treatments for conditions such as multiple sclerosis .

Case Studies

Comparison with Similar Compounds

D-erythro-Sphingosine-1-phosphate (S1P)

- Structure: C18 backbone with a 1-phosphate group and amino alcohol moiety.

- Molecular Formula: C₁₈H₃₈NO₅P; Molecular Weight: 379.47 .

- Function : Activates GPCRs (e.g., S1PR1, S1PR3) to promote cell migration, angiogenesis, and ERK pathway activation. Inhibits stress-activated kinases like JNK .

- Applications: Studied in cancer biology, immunology, and cardiovascular diseases .

N,N-Dimethylsphingosine (DMS)

- Modification: N,N-dimethylation of the sphingosine amino group.

- Key Differences : Lacks the 1-phosphate group, altering receptor specificity. DMS antagonizes S1P receptors and inhibits sphingosine kinase, reducing S1P synthesis .

- Biological Impact : Suppresses cell migration and angiogenesis, contrasting with S1P’s pro-migratory effects .

C17 Sphingosine-1-phosphate

- Structure : Shorter C17 chain compared to S1P’s C16.

- Molecular Formula: C₁₇H₃₆NO₅P; Molecular Weight: 365.45 .

- Functional Implications : Reduced hydrophobicity (LogP = 4.35 vs. S1P’s ~5.0) may enhance aqueous solubility, affecting cellular uptake and signaling kinetics .

Tagged Derivatives

C6 NBD-C1P

- Modification : Fluorescent 7-nitrobenzoxadiazole (NBD) tag at the C1 position.

- Applications : Used for real-time tracking of ceramide-1-phosphate (C1P) in membranes. Unlike S1P, C1P primarily interacts with intracellular targets like cytosolic phospholipase A2 .

- Limitations : Fluorescence tags may interfere with receptor binding or enzymatic activity .

N-Biotinyl D-erythro-Sphingosine-1-phosphate

- Modification : Biotin conjugated to the sphingosine backbone.

- Molecular Weight : ~637.7 (estimated).

- Advantages : Enables streptavidin-based pull-down assays or imaging. Retains S1P’s ability to modulate calcium mobilization and ERK pathways but may exhibit reduced receptor affinity due to steric hindrance .

- Research Gaps: Limited direct studies on its signaling efficacy compared to native S1P .

Functional and Receptor-Specific Comparisons

- S1PR1/S1PR3 vs. S1PR2 : S1PR1 and S1PR3 activate Rac and PI3K/Akt to drive cell migration, while S1PR2 inhibits Rac via Rho/ROCK, suppressing metastasis . N-Biotinyl S1P’s ability to engage these receptors remains unverified but is critical for its functional relevance .

Commercial Availability and Pricing

- S1P : Priced at $150–$1,650 depending on quantity (1–25 mg) .

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol, D-erythro-sphingosine (Avanti Polar Lipids) is dissolved in anhydrous dimethylformamide (DMF) and reacted with a stoichiometric excess of NHS-biotin (Sigma-Aldrich) at room temperature for 24 hours. The reaction proceeds via nucleophilic acyl substitution, where the sphingosine amine attacks the electrophilic carbonyl of the NHS-biotin ester. The use of DMF ensures solubility of both reactants and minimizes hydrolysis of the NHS-activated intermediate.

Purification and Characterization

Post-reaction, the crude product is purified via silica gel column chromatography using a mobile phase of chloroform:methanol (50:8, v/v). Recrystallization from acetone yields a white microcrystalline powder with a 72% isolated yield. Critical characterization data include:

| Parameter | Value | Method |

|---|---|---|

| TLC R<sub>f</sub> | 0.45 (CHCl<sub>3</sub>:MeOH, 50:8) | Silica gel TLC |

| Specific Rotation ([α]<sub>D</sub><sup>23</sup>) | +41° (c = 0.25 in CHCl<sub>3</sub>:MeOH, 9:1) | Polarimetry |

| Purity | >95% | HPLC-UV (210 nm) |

The high specific rotation confirms retention of the D-erythro stereochemistry, while TLC and HPLC validate chemical homogeneity.

Phosphorylation of N-Biotinyl-D-erythro-Sphingosine

The conversion of N-biotinyl-sphingosine to its 1-phosphate derivative requires selective phosphorylation of the primary hydroxyl group at the C1 position. While chemical phosphorylation methods exist, enzymatic approaches leveraging sphingosine kinases (SphKs) offer superior regiospecificity.

Enzymatic Phosphorylation via Sphingosine Kinase 1 (SphK1)

Studies in human pulmonary artery endothelial cells (HPAECs) demonstrate that extracellular sphingosine (Sph) is internalized and phosphorylated by SphK1 to generate intracellular S1P. This two-step pathway—hydrolysis of exogenous S1P to Sph by lipid phosphate phosphatase 1 (LPP-1), followed by SphK1-mediated phosphorylation—provides a mechanistic blueprint for in vitro enzymatic synthesis.

Key steps for in vitro application:

-

Substrate Preparation: N-Biotinyl-sphingosine is solubilized in ethanol or complexed with bovine serum albumin (BSA) to enhance aqueous solubility.

-

Kinase Reaction: The substrate is incubated with recombinant SphK1, ATP (1–5 mM), and Mg<sup>2+</sup> (5–10 mM) in a buffered system (pH 7.4) at 37°C for 1–4 hours.

-

Termination and Extraction: Reactions are quenched with HCl, and lipids are extracted using a modified Bligh-Dyer protocol (chloroform:methanol:1 M HCl, 2:2:1.8 v/v).

Chemical Phosphorylation Strategies

Chemical methods, though less common, involve protecting group strategies to isolate the C1 hydroxyl. A typical protocol includes:

-

Protection: The C3 hydroxyl is protected with a tert-butyldimethylsilyl (TBDMS) group.

-

Phosphorylation: The C1 hydroxyl is treated with phosphorus oxychloride (POCl<sub>3</sub>) in the presence of a base (e.g., triethylamine) to form the phosphate monoester.

-

Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF).

Characterization of N-Biotinyl-D-erythro-Sphingosine-1-Phosphate

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Post-synthetic N-Bio-S1P is analyzed via reverse-phase LC-MS/MS using a C18 column and a gradient of acetonitrile in 0.2% formic acid. Key spectral features include:

-

Molecular Ion: [M+H]<sup>+</sup> at m/z 788.4 (calculated for C<sub>34</sub>H<sub>65</sub>N<sub>4</sub>O<sub>7</sub>PS).

-

Fragment Ions: m/z 227.1 (biotin immonium ion) and m/z 524.3 (sphingosine-1-phosphate backbone).

Q & A

Q. What experimental models best evaluate S1P’s pro-tumorigenic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.